(5Z)-3-(4-fluorophenyl)-5-[(2-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
(5Z)-3-(4-fluorophenyl)-5-[(2-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FN2O4S/c17-11-5-7-12(8-6-11)18-15(20)14(24-16(18)21)9-10-3-1-2-4-13(10)19(22)23/h1-9H/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPOQSVNZNXMFY-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC=C(C=C3)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(4-fluorophenyl)-5-[(2-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-fluorobenzaldehyde with 2-nitrobenzaldehyde in the presence of thiazolidine-2,4-dione. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. A base, such as sodium hydroxide or potassium carbonate, is often used to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Reduction Reactions
The nitro group (-NO₂) on the 2-nitrophenyl moiety undergoes reduction to form an amine (-NH₂). This reaction is critical for generating intermediates with enhanced biological activity.
| Reagents/Conditions | Products | Mechanistic Notes |
|---|---|---|
| H₂ gas, Pd/C catalyst, ethanol | (5Z)-5-[(2-aminophenyl)methylidene] derivative | Catalytic hydrogenation under mild conditions |
| SnCl₂, HCl, reflux | Partially reduced intermediates | Acidic conditions favor selective reduction |
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Key Observation : The steric hindrance from the 2-nitro group slows reduction kinetics compared to para-substituted analogs.
Oxidation Reactions
The thiazolidine ring’s sulfur atom can oxidize to form sulfoxides or sulfones, altering electronic properties and biological interactions.
| Reagents/Conditions | Products | Yield |
|---|---|---|
| H₂O₂ (30%), acetic acid, 60°C | Monosulfoxide derivative | 65–70% |
| m-CPBA, CH₂Cl₂, 0°C → RT | Disulfone derivative | 85–90% |
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Stereochemical Impact : Oxidation at sulfur generates chiral centers, with diastereomer ratios dependent on reaction conditions.
Substitution Reactions
The 4-fluorophenyl group participates in nucleophilic aromatic substitution (NAS), enabling functional diversification.
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Regioselectivity : Fluorine’s electron-withdrawing effect directs substitution to the para position relative to the thiazolidine ring .
Cycloaddition Reactions
The exocyclic methylidene double bond engages in [4+2] Diels-Alder reactions, forming six-membered heterocycles.
| Dienophile | Conditions | Products |
|---|---|---|
| Maleic anhydride | Toluene, reflux, 12 h | Bicyclic adducts with fused rings |
| Tetracyanoethylene | CH₃CN, RT, 3 h | Electron-deficient cycloadducts |
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Steric Effects : The 2-nitro group reduces dienophile reactivity compared to unsubstituted analogs.
Stability and Degradation
Under alkaline or photolytic conditions, the compound exhibits degradation pathways:
| Condition | Degradation Products | Half-Life |
|---|---|---|
| pH > 9, 25°C | Hydrolyzed thiazolidine ring fragments | 2.5 h |
| UV light (254 nm), 6 h | Nitro-to-nitrito rearrangement products | 85% degradation |
Comparative Reactivity Table
A comparison with structurally similar thiazolidinediones highlights unique features:
Key Research Findings
Scientific Research Applications
Antibacterial Activity
Recent studies have demonstrated that thiazolidine derivatives exhibit significant antibacterial properties. For instance, compounds similar to (5Z)-3-(4-fluorophenyl)-5-[(2-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) of certain derivatives has been reported as low as 3.91 mg/L, indicating strong antibacterial potential .
Anticancer Properties
Thiazolidinediones are also being explored for their anticancer effects. Research indicates that modifications in the thiazolidine structure can enhance cytotoxicity against various cancer cell lines. The presence of electron-withdrawing groups, such as fluorine and nitro groups in the phenyl rings of the compound, may contribute to increased activity against cancer cells by influencing the compound's interaction with biological targets .
Anti-inflammatory Effects
Some thiazolidine derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests potential applications in treating conditions characterized by inflammation, such as arthritis or other inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound typically involves condensation reactions between appropriate aldehydes and thiazolidinedione precursors. The use of deep eutectic solvents has been highlighted as an environmentally friendly method for synthesizing these compounds .
Case Study 1: Antibacterial Evaluation
In a study published in Frontiers in Chemistry, a series of thiazolidine derivatives were synthesized and tested for antibacterial activity against standard strains. The results indicated that certain compounds exhibited MIC values comparable to established antibiotics like oxacillin and cefuroxime .
Case Study 2: Anticancer Activity
A recent investigation into thiazolidinedione derivatives revealed their potential in inhibiting cancer cell proliferation. The study focused on compounds with various substituents on the aromatic rings and assessed their cytotoxicity using MTT assays against different cancer cell lines .
Mechanism of Action
The mechanism of action of (5Z)-3-(4-fluorophenyl)-5-[(2-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, thiazolidinedione derivatives are known to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism. The presence of the fluorophenyl and nitrobenzylidene groups may influence the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Position 3 Substitutions
- Fluorophenyl vs. Halogenated Phenyl Groups :
- The 4-fluorophenyl group in the target compound contrasts with analogues bearing 4-chlorophenyl (e.g., L-173 in ) or 4-bromophenyl (). Fluorine’s electronegativity enhances metabolic stability compared to bulkier halogens like bromine, which may increase lipophilicity .
- In compounds like SMI-IV-1 to SMI-IV-4 (), substitutions at position 3 include aliphatic or hydroxylated aromatic groups, which improve solubility but reduce electron-withdrawing effects compared to fluorine .

Position 5 Substitutions
- 2-Nitrophenylmethylidene vs. Other Aromatic Groups: The 2-nitrophenyl group is a strong electron-withdrawing substituent, differing from electron-donating groups like 4-methoxyphenyl () or 4-methylphenyl (). Compounds with chlorophenyl (e.g., L-173 in ) or furyl substituents () exhibit varied bioactivity profiles due to differences in steric hindrance and polarity .
Physicochemical Properties
Solubility and Polarity
- The nitro group in the target compound increases polarity but may reduce aqueous solubility compared to analogues with hydroxyl or methoxy groups (e.g., SMI-IV-2 and SMI-IV-3 in ).
- L-173 (), with a 4-chlorophenyl group and piperazine moiety, shows enhanced solubility in buffer solutions due to ionizable groups, a feature absent in the nitro-substituted target compound .
Thermodynamic Stability
- The (5Z)-configuration is critical for stability. Analogues like (5Z)-5-(2-methylbenzylidene)-3-phenyl derivatives () exhibit planar geometries, favoring π-π stacking interactions, which may stabilize the crystal lattice .
Antifungal and Anticancer Potential
- L-173 () demonstrates significant antifungal activity due to its 4-chlorophenyl and triazole groups, whereas the target compound’s nitro group may confer distinct mechanistic pathways, such as nitroreductase activation .
- Docking scores for SMI-IV derivatives () reveal that electron-donating groups (e.g., -OH, -NH₂) improve binding affinity (e.g., SMI-IV-4: score -5.1). The nitro group’s impact requires specific studies but likely modulates receptor interactions differently .
Comparative Data Table
Biological Activity
(5Z)-3-(4-fluorophenyl)-5-[(2-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione is a synthetic compound belonging to the thiazolidinedione class, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound's structure features a thiazolidine ring substituted with a fluorophenyl group and a nitrophenylmethylidene group. Its IUPAC name is this compound. The presence of these substituents suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H12FN2O4S |
| Molecular Weight | 353.34 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cell proliferation, suggesting potential anticancer properties. It may also affect metabolic pathways related to glucose regulation.
- Receptor Modulation : It is hypothesized that this compound may act as a ligand for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose and lipid metabolism.
Anticancer Properties
Research has indicated that thiazolidinediones exhibit significant anticancer activity. A study demonstrated that derivatives of thiazolidin-4-ones showed potent antitumor effects against various cancer cell lines, including MDA-MB-231 and HCT116 . The compound's mechanism involves inducing apoptosis in cancer cells.
Antimicrobial Activity
Thiazolidine derivatives have also been evaluated for their antimicrobial properties. In vitro studies have shown that certain derivatives possess significant antibacterial and antifungal activities. For example, compounds derived from thiazolidinones exhibited effective inhibition against common pathogens .
Anti-inflammatory Effects
Thiazolidinediones are known for their anti-inflammatory properties. They have been reported to reduce inflammatory markers in various models, contributing to their therapeutic potential in conditions like diabetes and cardiovascular diseases .
Case Studies
- Study on Antitumor Activity : Da Silva et al. evaluated the cytotoxicity of thiazolidinone derivatives against glioblastoma multiforme cells. The study found that certain derivatives significantly reduced cell viability, indicating their potential as anticancer agents .
- Antibacterial Screening : A screening of thiazolidine derivatives revealed several compounds with high potency against α-amylase and urease enzymes, suggesting their utility in treating bacterial infections .
Table 2: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Anticancer | Induces apoptosis in cancer cells |
| Antimicrobial | Effective against various bacterial strains |
| Anti-inflammatory | Reduces inflammatory markers |
Q & A
Basic: What synthetic methodologies are recommended for synthesizing (5Z)-3-(4-fluorophenyl)-5-[(2-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione?
Answer:
The synthesis typically involves a condensation reaction between 4-fluorophenyl-substituted thiosemicarbazide and a nitrobenzaldehyde derivative under acidic conditions. Key steps include:
- Schiff base formation : Reacting the aldehyde group of 2-nitrobenzaldehyde with the thiosemicarbazide to form an intermediate.
- Cyclization : Acid-catalyzed (e.g., acetic acid) cyclization to form the thiazolidinedione ring.
- Critical parameters : Use of ethanol or methanol as solvents, reflux temperatures (70–90°C), and reaction times of 2–4 hours for optimal yield .
- Purification : Recrystallization from DMF-ethanol mixtures to isolate the Z-isomer.
Basic: How can the Z-configuration of the benzylidene group be confirmed experimentally?
Answer:
Spectroscopic and crystallographic techniques are essential:
- NMR : The coupling constant (J) between H-5 and the benzylidene proton in the -NMR spectrum (typically < 12 Hz for Z-isomers).
- X-ray crystallography : Crystal structure analysis (e.g., triclinic system with P1 space group) reveals planar geometry and hydrogen bonding patterns stabilizing the Z-form .
- UV-Vis : Absorption bands at 320–350 nm correlate with conjugated π-systems in the Z-configuration .
Advanced: What computational strategies optimize molecular docking studies for this compound against therapeutic targets?
Answer:
- Software : Use AutoDock Vina or AutoDock4 with flexible ligand docking to account for rotational bonds in the benzylidene group.
- Scoring : Prioritize compounds with docking scores ≤ -5.0 kcal/mol (indicative of strong binding; see comparable scores in thiazolidinedione derivatives ).
- Active site analysis : Focus on residues like Lys101 or Asp110 in HIV-1 reverse transcriptase (1DLO) or PPAR-γ for hydrogen bonding and hydrophobic interactions .
- Validation : Compare results with known inhibitors (e.g., rosiglitazone) and perform MD simulations to assess binding stability.
Advanced: How can thermodynamic solubility and bioavailability be enhanced for in vivo studies?
Answer:
- Cyclodextrin complexes : Prepare β-cyclodextrin inclusion complexes via co-evaporation, improving aqueous solubility by 5–10-fold .
- pH adjustment : Test solubility in buffers (pH 1.2–7.4) to mimic physiological conditions. Solubility increases at higher pH due to deprotonation of the thiazolidinedione ring.
- Nanoparticle formulation : Use PLGA or liposomal carriers to enhance tissue penetration and reduce hepatic first-pass metabolism .
Advanced: What in vitro models are suitable for evaluating its anticancer activity?
Answer:
- Cell lines : Use HCT-8 (colon cancer) or MCF-7 (breast cancer) for IC50 determination via MTT assay. Compare with positive controls (e.g., doxorubicin).
- Mechanistic assays :
Advanced: How do structural modifications impact resistance mechanisms in antimicrobial applications?
Answer:
- Substituent effects : Introduce electron-withdrawing groups (e.g., -NO2, -F) at the 2-nitrophenyl position to enhance membrane penetration and reduce efflux pump recognition .
- Hybrid derivatives : Combine with triazole or acridine moieties to target multiple pathways (e.g., fungal CYP51 or bacterial gyrase) .
- Mutation analysis : Perform genomic sequencing of resistant strains (e.g., Candida albicans) to identify target mutations and redesign analogues.
Basic: What analytical techniques validate purity and stability?
Answer:
- HPLC : Use a C18 column with UV detection at 254 nm; retention time ~8.2 min in acetonitrile/water (70:30).
- LC-MS : Confirm molecular ion peaks ([M+H]<sup>+</sup> at m/z 385.2) and fragmentation patterns .
- Stability studies : Accelerated degradation under heat (40°C) and humidity (75% RH) for 4 weeks; monitor via TLC.
Advanced: What crystallographic data support its solid-state structure?
Answer:
- Crystal system : Triclinic (P1) with unit cell parameters:
Advanced: How does this compound compare to other thiazolidinediones in PPAR-γ activation?
Answer:
- Transcriptional assays : Use a PPAR-γ luciferase reporter in HEK293 cells. EC50 values are typically 2–5 μM, lower than rosiglitazone (EC50 ~0.1 μM) due to reduced hydrophobicity .
- Adipogenesis : Differentiate 3T3-L1 preadipocytes; measure lipid accumulation via Oil Red O staining.
Basic: What safety protocols are recommended for handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

